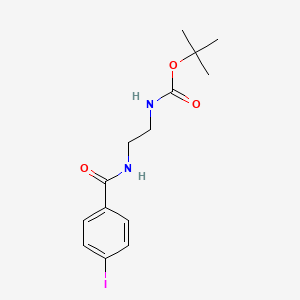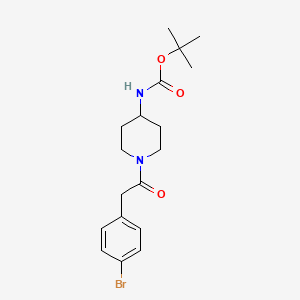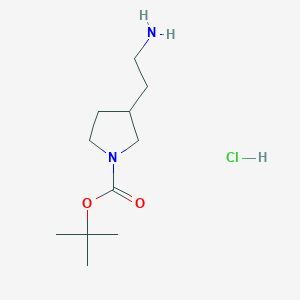
6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride is a chemical compound characterized by its imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the reaction of 1H-imidazole with 3-aminopyridine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in high quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation can produce imidazole derivatives, while reduction can yield amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole and pyridine rings make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for a range of industrial applications.
Mécanisme D'action
The mechanism by which 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Imidazole derivatives: Other compounds containing the imidazole ring, such as imidazole itself and its derivatives, share similar properties and applications.
Pyridine derivatives: Compounds like pyridine and its derivatives also have comparable chemical structures and uses.
Uniqueness: 6-(1H-Imidazol-1-yl)pyridin-3-amine hydrochloride stands out due to its specific combination of imidazole and pyridine rings, which provides unique chemical and biological properties. This combination allows for a wide range of applications that are not possible with other similar compounds.
Propriétés
IUPAC Name |
6-imidazol-1-ylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQOJRFHKZUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-37-9 |
Source


|
| Record name | 3-Pyridinamine, 6-(1H-imidazol-1-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B7880587.png)


![N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B7880599.png)



![[(3R)-2-oxopiperidin-3-yl]azanium;chloride](/img/structure/B7880643.png)



